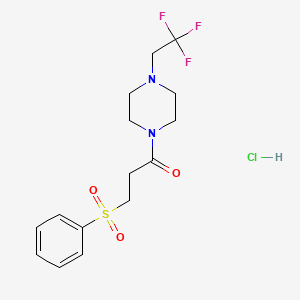
3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C15H20ClF3N2O3S and its molecular weight is 400.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
Synthesis of the Compound
The synthesis of this compound involves multiple steps:
- Preparation of Key Intermediates : The compound is synthesized through the reaction of phenylsulfonyl chloride with 4-(2,2,2-trifluoroethyl)piperazine.
- Reaction Conditions : The reactions typically require controlled temperature and specific solvents to optimize yield and purity. Purification methods such as recrystallization or chromatography are employed to isolate the final product .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies demonstrate that related compounds show high cytotoxicity against MCF-7 breast cancer cells, surpassing the efficacy of standard chemotherapeutics like Tamoxifen .
- Mechanism of Action : The mechanism involves the modulation of cellular pathways leading to apoptosis in cancer cells, potentially through interactions with specific molecular targets such as enzymes or receptors involved in cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Similar derivatives have shown activity against various pathogenic microorganisms. Compounds containing electron-withdrawing groups were particularly effective compared to those with electron-donating groups .
- Case Study : A study assessing the antibacterial and antifungal properties of structurally similar compounds found significant activity against common pathogens, suggesting potential therapeutic applications in infectious diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or pathogen growth.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways that regulate cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds might induce oxidative stress in target cells, leading to cell death .
Data Summary Table
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3S.ClH/c16-15(17,18)12-19-7-9-20(10-8-19)14(21)6-11-24(22,23)13-4-2-1-3-5-13;/h1-5H,6-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKGTPBXFLSFDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)CCS(=O)(=O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














